molecular formula C9H10F2N2O B2874745 5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine CAS No. 2197523-26-3

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine

Cat. No.: B2874745
CAS No.: 2197523-26-3
M. Wt: 200.189
InChI Key: LNGVMBFRFORQTK-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule combines a pyridine ring with a fluorinated oxolane (tetrahydrofuran) moiety, a structural motif known to enhance the properties of bioactive molecules. The strategic incorporation of fluorine atoms is a well-established method in modern drug design, as it often improves key physicochemical properties including metabolic stability, membrane permeability, and bioavailability . Fluorinated compounds like this one are frequently investigated for their potential to exhibit heightened binding affinity to target proteins, partly due to interactions such as the observed C–F⋯C=O close contacts in fluorinated thrombin inhibitors, which can significantly enhance binding potency . Researchers utilize such sophisticated fluorinated building blocks in the development of novel therapeutic agents across a wide spectrum of diseases. The presence of both a fluorine atom on the pyridine ring and a fluoro-oxolane group makes this compound a particularly valuable scaffold for structure-activity relationship (SAR) studies, especially in the design of enzyme inhibitors and receptor modulators . Its structure is consistent with the design principles of many FDA-approved fluorinated drugs, which target conditions ranging from viral infections to neurological disorders . This compound is intended for research applications such as hit-to-lead optimization, pharmacological probe development, and exploring new chemical space in medicinal chemistry programs. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-6-1-2-9(12-3-6)13-8-5-14-4-7(8)11/h1-3,7-8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGVMBFRFORQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor in the presence of silver carbonate . The reaction conditions often involve moderate temperatures and specific solvents to achieve high yields and regioselectivity.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.

Chemical Reactions Analysis

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azido derivatives, while oxidation can produce oxo derivatives.

Scientific Research Applications

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine with related compounds:

Compound Name Substituent on Amine Molecular Weight (g/mol) Key Features Biological Target/Application Reference
This compound 4-Fluorooxolan-3-yl ~248.2* Dual fluorine atoms, oxolan ring flexibility Kinase inhibition (inferred)
5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine Pyridin-2-yl ~204.2 Aromatic amine, potential π-π interactions CDK9 inhibitors (WO2015136028)
5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine Pyrrolidin-3-yl 255.12 Pyrimidine core, dihydrochloride salt Kinase inhibition (inferred)
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine 3-Fluorophenyl, trifluoromethyl 256.2 Bulky substituents, enhanced lipophilicity Undisclosed
4-Fluoropyridin-2-amine None (unsubstituted amine) 112.1 Minimal substitution, baseline activity Chemical intermediate

*Estimated based on formula C₉H₁₁F₂N₂O.

Key Observations:

Substituent Flexibility vs. Rigidity : The 4-fluorooxolan-3-yl group provides a balance of conformational flexibility and stereochemical control, unlike rigid aromatic substituents (e.g., pyridin-2-yl in WO2015136028) or bulky groups (e.g., trifluoromethyl in ). This may improve binding to kinases requiring moderate steric accommodation .

Fluorine Effects: Dual fluorine atoms in the target compound likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-fluoropyridin-2-amine .

Salt Forms : Unlike the dihydrochloride salt of 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine , the target compound’s free base form may exhibit lower solubility but better CNS penetration.

Research Findings from Analogs:
  • Pyridin-2-yl Derivatives: Compounds with pyridin-2-yl amines (e.g., WO2015136028) show nanomolar CDK9 inhibition, attributed to aromatic stacking and hydrogen bonding .
  • Sulfoximine Derivatives : Sulfoximine-substituted analogs (e.g., WO2014076091) exhibit improved metabolic stability and oral bioavailability .
  • Pyrrolidin-3-yl Derivatives : The dihydrochloride salt in suggests prioritization of solubility for in vivo applications, though its pyrimidine core may reduce selectivity compared to pyridine-based compounds.

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